molecular formula C18H24Si B8712648 2-(Triethylsilyl)-1,1'-biphenyl

2-(Triethylsilyl)-1,1'-biphenyl

Cat. No.: B8712648
M. Wt: 268.5 g/mol
InChI Key: PBDARTUSQPVFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Triethylsilyl)-1,1'-biphenyl is a specialized organosilicon reagent valued in synthetic organic chemistry and materials science research. Its molecular structure, which incorporates a triethylsilyl group on a biphenyl scaffold, makes it a versatile intermediate for constructing complex molecular architectures. Biphenyl scaffolds are fundamental intermediates in organic synthesis and are present in a wide range of pharmacologically active compounds and materials . A key application of this compound is likely as a precursor in cross-coupling reactions, such as the Hiyama coupling, where organosilicon compounds react with organohalides in the presence of a transition metal catalyst to form new carbon-carbon bonds . Furthermore, the biphenyl core is a significant structural motif in the development of fluorescent layers for Organic Light-Emitting Diodes (OLEDs) and other advanced materials . Researchers utilize this compound as a building block for the synthesis of ligands, functionalized biaryls, and other novel structures . This product is intended for research and development purposes only. It is not certified for human or veterinary diagnostic or therapeutic use, nor for use in foods, cosmetics, or consumer products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H24Si

Molecular Weight

268.5 g/mol

IUPAC Name

triethyl-(2-phenylphenyl)silane

InChI

InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3

InChI Key

PBDARTUSQPVFQI-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Triethylsilyl 1,1 Biphenyl

Direct Silylation Approaches to Biphenyl (B1667301) Derivatives

Direct silylation methods involve the introduction of a silyl (B83357) group onto a pre-existing biphenyl core. These approaches can be advantageous in terms of atom economy and step efficiency.

Transition Metal-Catalyzed C-H Silylation Strategies

Transition metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. acs.orgnih.gov This strategy allows for the formation of a carbon-silicon bond by directly converting a C-H bond, thus avoiding the need for pre-functionalized starting materials. researchgate.net Various transition metals, including ruthenium, rhodium, and iridium, have been shown to catalyze the silylation of C-H bonds. rsc.org While specific examples for the direct C-H silylation of biphenyl to yield 2-(triethylsilyl)-1,1'-biphenyl are not extensively documented in readily available literature, the general principles of this methodology are applicable. The reaction typically involves a transition metal catalyst that coordinates to the aromatic ring and facilitates the cleavage of a C-H bond, followed by the introduction of a silyl group from a silane (B1218182) reagent like triethylsilane. The regioselectivity of the silylation is often directed by steric or electronic factors inherent to the substrate or by the use of directing groups. researchgate.net

Hydrosilylation of Unsaturated Biphenyl Precursors

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, represents another direct route to silylated compounds. msu.eduacs.org To synthesize this compound via this method, a suitable unsaturated biphenyl precursor would be required. For instance, a biphenyl derivative containing a double bond at the appropriate position could undergo hydrosilylation with triethylsilane in the presence of a catalyst. Transition metal complexes, particularly those of platinum and rhodium, are commonly used to catalyze hydrosilylation reactions. msu.edu Lewis acids such as B(C6F5)3 can also catalyze the hydrosilylation of olefins. acs.org The choice of catalyst can influence the regioselectivity and stereoselectivity of the addition.

Stoichiometric Silylation Using Organolithium or Grignard Reagents

A well-established method for the synthesis of arylsilanes involves the use of organometallic reagents such as organolithiums or Grignard reagents. saylor.orgmasterorganicchemistry.com This approach typically begins with a halogenated biphenyl, such as 2-bromobiphenyl (B48390) or 2-iodobiphenyl. The halogenated biphenyl undergoes a metal-halogen exchange reaction with an alkyllithium reagent (e.g., n-butyllithium) or magnesium metal to form the corresponding 2-lithiobiphenyl or 2-biphenylmagnesium halide (a Grignard reagent). saylor.orggoogle.com This highly nucleophilic organometallic intermediate is then quenched with an electrophilic silicon source, such as triethylsilyl chloride, to afford the desired this compound. thermofisher.com This method is highly reliable and provides good yields, though it requires stoichiometric amounts of the organometallic reagent and strictly anhydrous reaction conditions. saylor.orguniurb.it

Cross-Coupling Strategies for Biphenyl Core Construction

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds and are widely used to construct the biphenyl skeleton itself. By incorporating a silylated coupling partner, this compound can be synthesized directly.

Suzuki-Miyaura Cross-Coupling Incorporating Silylated Boronates or Halides

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. libretexts.orgnih.gov To synthesize this compound using this method, one of the coupling partners must contain the triethylsilyl group. Two primary pathways exist:

Coupling of a (2-(Triethylsilyl)phenyl)boronic acid or ester with a halobenzene: In this approach, the silylated arylboronic acid or ester is prepared first and then coupled with a suitable halobenzene (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.gov

Coupling of a phenylboronic acid with a 2-halo(triethylsilyl)benzene: Alternatively, a commercially available or synthesized phenylboronic acid can be coupled with a 2-halobenzene derivative that already bears the triethylsilyl group.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and generally provides high yields. libretexts.orgyoutube.com

Reactant 1Reactant 2Catalyst SystemProduct
(2-(Triethylsilyl)phenyl)boronic acidHalobenzenePalladium catalyst, BaseThis compound
Phenylboronic acid2-Halo(triethylsilyl)benzenePalladium catalyst, BaseThis compound

Negishi and Kumada Coupling Protocols with Silylated Organometallics

Other important cross-coupling reactions for the synthesis of biaryls include the Negishi and Kumada couplings. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To form this compound, a (2-(triethylsilyl)phenyl)zinc halide could be coupled with a halobenzene, or a phenylzinc halide could be coupled with a 2-halo(triethylsilyl)benzene. The Negishi reaction offers broad scope and high functional group tolerance. wikipedia.orgresearchgate.net A silyl-Negishi reaction has also been reported, demonstrating the coupling of silyl electrophiles with alkylzinc halides. nih.govbohrium.com

The Kumada coupling utilizes a Grignard reagent and an organic halide in a reaction catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.orgslideshare.net The synthesis of this compound via Kumada coupling would involve the reaction of a (2-(triethylsilyl)phenyl)magnesium halide with a halobenzene, or a phenylmagnesium halide with a 2-halo(triethylsilyl)benzene. The Kumada coupling is a powerful tool for forming C-C bonds, particularly in the synthesis of unsymmetrical biaryls. organic-chemistry.orgyoutube.com

Coupling ReactionSilylated Reagent 1Reagent 2CatalystProduct
Negishi Coupling(2-(Triethylsilyl)phenyl)zinc halideHalobenzeneNickel or PalladiumThis compound
Negishi CouplingPhenylzinc halide2-Halo(triethylsilyl)benzeneNickel or PalladiumThis compound
Kumada Coupling(2-(Triethylsilyl)phenyl)magnesium halideHalobenzeneNickel or PalladiumThis compound
Kumada CouplingPhenylmagnesium halide2-Halo(triethylsilyl)benzeneNickel or PalladiumThis compound

Stille Coupling and Other Cross-Coupling Variants

The Stille coupling reaction is a versatile and widely utilized method for forming carbon-carbon bonds, particularly in the synthesis of complex biaryl systems. orgsyn.org This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide. wikipedia.orgresearchgate.net For the synthesis of this compound, this would typically involve the reaction of a triethylsilyl-substituted aryl stannane (B1208499) with a phenyl halide or triflate, or conversely, a phenyl stannane with a 2-(triethylsilyl)aryl halide.

The general catalytic cycle of the Stille reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.org The reaction is valued for the stability of the organostannane reagents to air and moisture and their compatibility with a wide range of functional groups. orgsyn.orglibretexts.org Advances in palladium catalysis, including the development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene ligands, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for milder reaction conditions, sometimes even at room temperature. orgsyn.org

Table 1: Key Features of the Stille Coupling Reaction

FeatureDescription
Reactants Organostannane (e.g., R-Sn(Alkyl)₃) and an organic electrophile (e.g., R'-X where X is a halide or triflate). wikipedia.org
Catalyst Typically a Pd(0) complex, often generated in situ from a Pd(II) precursor. harvard.edu
Ligands Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or N-heterocyclic carbenes enhance reactivity. orgsyn.org
Additives Copper(I) salts can significantly increase reaction rates. orgsyn.org Fluoride (B91410) ions can activate the organotin reagent. harvard.edu
Advantages Stability of organostannanes, broad functional group tolerance, and relatively mild conditions. orgsyn.orglibretexts.org
Disadvantages Toxicity of organotin compounds and the need to remove tin byproducts. wikipedia.orgharvard.edu

Other cross-coupling reactions can also be employed for the synthesis of silylated biphenyls. The Hiyama coupling, for instance, utilizes organosilanes as the coupling partners. rsc.org Specifically, aryl(triethyl)silanes can undergo cross-coupling with iodoarenes in the presence of a copper(II) bromide catalyst and a phosphine ligand. nih.govresearchgate.net This method is particularly relevant as the required aryl(triethyl)silane precursors can often be prepared through catalytic C-H silylation of aromatic substrates. nih.govresearchgate.net

Functional Group Interconversion Routes to this compound

Functional group interconversion provides an alternative synthetic pathway to this compound, starting from pre-functionalized biphenyl scaffolds. ub.eduorganic-chemistry.org

Transformation from Halogenated Biphenyls

A common strategy involves the silylation of a halogenated biphenyl, such as 2-bromo-1,1'-biphenyl or 2-iodo-1,1'-biphenyl. This transformation can be achieved by reacting the halobiphenyl with a triethylsilylating agent. One method involves metal-halogen exchange followed by reaction with a triethylsilyl halide. For example, treatment of the halobiphenyl with an organolithium reagent (e.g., n-butyllithium) at low temperature generates a 2-lithio-1,1'-biphenyl intermediate, which is then quenched with triethylsilyl chloride to yield the desired product.

Alternatively, direct silylation can be achieved through metal-catalyzed reactions. For instance, palladium-catalyzed silylation of aryl halides with silylboranes has been reported as a method for forming carbon-silicon bonds. researchgate.net

Modification of Pre-existing Aromatic Systems

The synthesis can also commence from a biphenyl molecule that already contains a suitable functional group at the 2-position, which can then be converted to a triethylsilyl group. arabjchem.org For example, a hydroxyl group on a [1,1'-biphenyl]-2-ol can be transformed into a better leaving group, such as a triflate, which can then participate in a palladium-catalyzed cross-coupling reaction with a silylating agent like hexamethyldisilane (B74624) or a silylstannane. rsc.org

Another approach could involve the directed ortho-metalation of a substituted biphenyl. A directing group on one of the phenyl rings can guide an organometallic base to deprotonate the adjacent ortho position, creating a nucleophilic center that can then be reacted with a triethylsilyl electrophile. arabjchem.org

Chemo-, Regio-, and Stereoselective Aspects in Synthesis

The synthesis of a specifically substituted compound like this compound requires careful control over selectivity.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of cross-coupling reactions, the high chemoselectivity of methods like the Stille coupling allows for the presence of various functional groups on the coupling partners without the need for protecting groups. orgsyn.org For instance, a reaction can be designed to selectively couple at a C-I bond while leaving a C-Cl bond on the same molecule intact.

Regioselectivity , the control of where a reaction occurs on a molecule, is crucial for obtaining the 2-substituted isomer specifically. In electrophilic aromatic substitution reactions on biphenyl, the substitution pattern is directed by the existing phenyl group, which is ortho-, para-directing. youtube.com However, this generally leads to a mixture of isomers. To achieve high regioselectivity for the 2-position, methods like directed ortho-metalation are superior. Alternatively, starting with a pre-functionalized and isomerically pure precursor, such as 2-bromobiphenyl, ensures that the silylation occurs at the desired position. nih.gov Intramolecular cyclization reactions can also be highly regioselective in forming specific structural motifs. nih.govresearchgate.netnih.gov

Stereoselectivity is generally not a primary concern in the synthesis of this compound itself, as the molecule is achiral unless other substituents create a chiral axis (atropisomerism). However, in the broader context of organosilicon chemistry, stereospecific syntheses of chiral silicon-stereogenic compounds are an active area of research. researchgate.netacs.org Should the biphenyl scaffold contain other chiral centers, the reaction conditions would need to be chosen to avoid their racemization.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly chemical syntheses. wisdomlib.orgejcmpr.comresearchgate.net For the synthesis of this compound, several green chemistry principles can be applied.

One key area is the choice of catalyst. While palladium is a highly effective catalyst for cross-coupling reactions, it is a precious and costly metal. Research into using more abundant and less toxic metals like copper or iron is ongoing. nih.govresearchgate.net Copper-catalyzed cross-coupling of organosilanes represents a step in this direction. nih.govresearchgate.net

Another focus is the use of greener solvents. Many traditional cross-coupling reactions are performed in organic solvents like toluene, THF, or DMF. Developing reaction conditions that work in water or other environmentally benign solvents is a major goal. The use of surfactants can facilitate reactions in aqueous media. gelest.com Furthermore, solvent-free reaction conditions or the use of recyclable solvents can significantly reduce the environmental impact.

The atom economy of the reaction is also a critical consideration. Reactions that generate stoichiometric amounts of waste, such as the tin byproducts in Stille couplings, are less desirable from a green chemistry perspective. harvard.edu In contrast, C-H activation/silylation reactions, where a C-H bond is directly converted to a C-Si bond, are highly atom-economical. nih.govresearchgate.net The development of catalytic systems for the dehydrogenative coupling of hydrosilanes also represents a sustainable approach, producing only hydrogen gas as a byproduct. nih.gov

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

Synthetic StrategyAdvantages in SustainabilityDisadvantages in Sustainability
Stille Coupling High efficiency and functional group tolerance. orgsyn.orglibretexts.orgUse of toxic organotin reagents and generation of stoichiometric tin waste. wikipedia.orgharvard.edu
Hiyama/Copper-Catalyzed Coupling Avoids toxic tin reagents; can use more abundant copper catalysts. nih.govresearchgate.netMay still require organic solvents and stoichiometric bases.
Direct C-H Silylation High atom economy; avoids pre-functionalization steps. nih.govresearchgate.netOften requires specific directing groups for regioselectivity and can require harsh conditions.
Reactions in Green Solvents Reduces use of volatile and toxic organic solvents. ejcmpr.comgelest.comMay require specialized catalysts or surfactants; reaction rates can be slower.

By prioritizing catalytic methods, especially those using earth-abundant metals, minimizing the use of hazardous reagents and solvents, and designing reactions with high atom economy, the synthesis of this compound can be made more sustainable. ejcmpr.comnankai.edu.cn

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Triethylsilyl Moiety

The triethylsilyl (TES) group is a prominent feature of the molecule, offering several avenues for chemical transformation. Its reactivity is centered around the carbon-silicon (C-Si) bond, which can be selectively cleaved or utilized to direct further functionalization of the aromatic scaffold.

Desilylation Reactions and Mechanisms

Desilylation, the cleavage of the C-Si bond, is a fundamental reaction of arylsilanes like 2-(triethylsilyl)-1,1'-biphenyl. This process can be initiated by various reagents and conditions, typically categorized as acid-catalyzed, base-catalyzed, or fluoride-induced.

Acid-Catalyzed Desilylation (Protodesilylation): In the presence of a strong acid and a proton source, the C-Si bond can be cleaved to replace the silyl (B83357) group with a hydrogen atom. The mechanism involves the protonation of the aromatic ring, typically at the carbon atom bearing the silyl group (ipso-position), to form a Wheland intermediate. Subsequent collapse of this intermediate, with the loss of the silyl group, restores aromaticity. The reaction of 3,3-dialkylallylsilanes with protons proceeds through protonation on the C-3 of the allyl group, followed by the loss of the silyl group. rsc.org

Base-Catalyzed Desilylation: Certain bases can also promote the cleavage of the C-Si bond. For instance, potassium trimethylsilanolate (KOTMS) in wet dimethyl sulfoxide (B87167) (DMSO) has been shown to be an effective catalyst system for the protodesilylation of various organosilanes, including aryl-, alkynyl-, and alkylsilanes. organic-chemistry.org The proposed mechanism involves the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the C-Si bond upon protonation. organic-chemistry.org

Fluoride-Induced Desilylation: Fluoride (B91410) ions exhibit a high affinity for silicon, making fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) particularly effective for cleaving C-Si bonds. The reaction proceeds through the formation of a hypervalent pentacoordinate silicate (B1173343) intermediate, which weakens the C-Si bond and facilitates its cleavage.

Desilylation Method Reagents Key Mechanistic Feature
Acid-CatalyzedStrong Acid (e.g., HCl, H₂SO₄)Protonation of the ipso-carbon
Base-CatalyzedKOTMS, wet DMSOFormation of a pentacoordinate silicon intermediate
Fluoride-InducedTBAF, CsFFormation of a hypervalent silicate intermediate

Silyl Migration and Rearrangement Processes

Under specific conditions, the triethylsilyl group can undergo migration from one position to another. While direct migration around the aromatic ring is uncommon, intramolecular rearrangements involving adjacent functional groups are well-documented phenomena in organosilicon chemistry. These are often categorized as Brook rearrangements (silicon to oxygen) or retro-Brook rearrangements (oxygen to carbon). rsc.org

In systems analogous to this compound, silyl migrations can occur between different atoms. For example, studies on silyl ethers have shown that O,O-silyl group migrations are dependent on silicon substituents and reaction conditions. tuni.fi Furthermore, unique 1,4-silyl migrations from carbon to carbon have been observed in sterically hindered systems, suggesting the possibility of complex rearrangements. researchgate.net Radical-induced 1,5-phenyl migration from silicon to carbon in diarylsilyl ethers has also been demonstrated, leading to the formation of 3-phenylated alcohols with high diastereoselectivity. acs.org These processes highlight the potential for the triethylsilyl group to participate in complex intramolecular transformations, although specific examples for this compound are not extensively documented.

Silyl-Directed ortho-Functionalization of the Biphenyl (B1667301) Core

The triethylsilyl group can act as a directing group to facilitate the functionalization of the biphenyl core at the position ortho to its attachment (the 3-position). This is typically achieved through a process known as directed ortho metalation (DoM). wikipedia.orgsemanticscholar.org In this reaction, an organolithium reagent, such as n-butyllithium or sec-butyllithium, is used to deprotonate the aromatic ring at the position adjacent to the silyl group. wikipedia.orgsemanticscholar.org The silicon atom is thought to coordinate with the lithium reagent, bringing the base into proximity with the ortho-proton and leading to selective deprotonation. semanticscholar.org

The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position of the biphenyl system. This strategy provides a powerful method for the regioselective synthesis of polysubstituted biphenyls. Studies on the lithiation of diphenyl(triorganosilyl)methanes have shown that the bulky silyl substituent provides kinetic stabilization to the resulting carbanion. acs.org

Electrophile Functional Group Introduced
D₂ODeuterium (B1214612)
Me₃SiClTrimethylsilyl (B98337)
R₂CO (Ketones)Tertiary Alcohol
RCHO (Aldehydes)Secondary Alcohol
I₂Iodine

Role of the Triethylsilyl Group as a Transient Directing Group

In addition to its role in directed ortho metalation, the triethylsilyl group can be employed as a transient directing group. In this capacity, it is used to control the regioselectivity of a particular reaction and is subsequently removed in the same or a following step. This approach is particularly valuable in multi-step syntheses where precise control over substitution patterns is required. digitellinc.com

For instance, the silyl group can be used to block a reactive site, directing an incoming electrophile to another position on the aromatic ring. Following the reaction, the silyl group can be selectively removed via one of the desilylation methods described previously. This "protecting and directing" strategy enhances the synthetic utility of the biphenyl scaffold, allowing for the construction of complex, highly substituted derivatives that would be difficult to access through other means. The installation and subsequent removal of directing groups can add steps to a synthesis, but the development of transient directing groups that are installed and removed in situ has become an important strategy in C-H activation. digitellinc.com

Reactivity of the Biphenyl Core in this compound

The biphenyl core of the molecule is susceptible to electrophilic attack. The presence of the triethylsilyl group on one of the phenyl rings influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

The phenyl ring bearing the triethylsilyl group can undergo electrophilic aromatic substitution (EAS) reactions such as nitration and Friedel-Crafts acylation. rsc.orgchegg.com The triethylsilyl group is generally considered to be a weak activating group or to have a small directing effect. However, its steric bulk can play a significant role in determining the position of substitution.

In general, electrophilic attack on a substituted biphenyl is directed to the ortho and para positions of the unsubstituted ring, as the phenyl substituent is an activating group. youtube.comstackexchange.com However, when considering the silylated ring, the outcome is influenced by both electronic and steric factors. The C-Si bond has some σ-donating character, which can stabilize the arenium ion intermediate formed during electrophilic attack.

For example, in the nitration of 2-methylbiphenyl, preliminary findings suggest that nitration favors the methylated phenyl ring. spu.eduspu.edu By analogy, in this compound, electrophilic attack would likely occur on the silylated ring. The steric hindrance of the triethylsilyl group and the adjacent phenyl ring would likely direct the incoming electrophile to the positions least sterically encumbered, primarily the para position (5-position) and to a lesser extent, the ortho position (3-position) relative to the silyl group. Friedel-Crafts acylation of biphenyl typically yields the 4-acetylbiphenyl (B160227) product. chegg.com For this compound, acylation would be expected to be influenced by the directing effects of both the phenyl and triethylsilyl substituents.

Reaction Typical Reagents Expected Major Product(s) on Silylated Ring
NitrationHNO₃, H₂SO₄5-Nitro-2-(triethylsilyl)-1,1'-biphenyl
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl-2-(triethylsilyl)-1,1'-biphenyl

Nucleophilic Attack and Addition Reactions

While the biphenyl rings are generally susceptible to electrophilic rather than nucleophilic attack, the presence of the triethylsilyl group can influence reactivity. Nucleophilic attack can be directed towards the silicon atom, especially with reagents that have a high affinity for silicon. For instance, fluoride ions are known to cleave silicon-carbon bonds, a process known as protodesilylation if a proton source is present.

Addition reactions to the biphenyl system of this compound are not commonly observed under standard nucleophilic conditions due to the electron-rich nature of the aromatic rings. However, under specific catalytic conditions, such as transition metal-catalyzed reactions, addition of nucleophiles across one of the aromatic rings could be envisaged, although such transformations are not widely documented for this specific molecule. Radical-mediated additions, however, present a viable pathway for the functionalization of similar unsaturated systems. For example, the addition of sulfonyl radicals to alkynes is a known method for creating highly functionalized sulfonyl compounds. nih.gov

Directed ortho-Metalation (DoM) Strategies Assisted by the Silyl Group

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of the adjacent ortho-position. organic-chemistry.orgwikipedia.org While classic DMGs are typically heteroatom-based functional groups like amides or methoxy (B1213986) groups, silyl groups can also play a role in directing metalation, although their directing ability is considered weak to moderate. organic-chemistry.orgnih.gov

In the case of this compound, the triethylsilyl group can potentially direct the lithiation to the 2'-position of the adjacent phenyl ring. This is due to the ability of the silyl group to stabilize an adjacent carbanion through σ-π conjugation. The bulky nature of the triethylsilyl group would sterically hinder attack at the 6-position of the silylated ring, further favoring metalation at the 2'-position. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups in a highly regioselective manner.

Table 1: Comparison of Directing Metalation Groups (DMGs) in DoM Reactions

DMG CategoryExamplesDirecting Power
Strong -CONR₂, -OCONEt₂, -SO₂NR₂High
Moderate -OMe, -NR₂, -SiR₃Moderate
Weak -F, -Cl, -PhLow

This table provides a general hierarchy of DMG power in directed ortho-metalation reactions.

Ring-Closing and Cycloaddition Reactions Involving the Biphenyl System

The biphenyl scaffold of this compound can participate in intramolecular ring-closing reactions to form polycyclic aromatic compounds, particularly when suitable functional groups are present on both rings. While specific examples for this compound are not extensively reported, related biphenyl systems are known to undergo such transformations.

More prevalent are cycloaddition reactions where one of the phenyl rings acts as a diene or dienophile. libretexts.org However, the aromaticity of the benzene (B151609) ring makes it a reluctant participant in Diels-Alder reactions. More common are [2+2] and [3+2] cycloadditions, often promoted photochemically or by using highly reactive dienophiles. libretexts.orgnih.gov The presence of the triethylsilyl group can influence the regioselectivity and stereoselectivity of these reactions. For instance, allylsilanes are known to participate in intramolecular [3+2] cycloaddition reactions. researchgate.net

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. Several techniques are employed for this purpose.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies provide valuable insights into the reaction mechanism by determining the rate law and the influence of various parameters on the reaction rate. For transformations involving this compound, kinetic studies could elucidate the role of the silyl group in, for example, a DoM reaction. By varying the concentration of the substrate, the organolithium base, and any additives, the order of the reaction with respect to each component can be determined.

For instance, in a study of the Michael addition of benzenethiol (B1682325) to nitrovinylbenzene, the reaction was found to be first order with respect to the thiol, the base, and the substrate. researchgate.net Similar kinetic analyses of reactions with this compound would be instrumental in establishing the mechanistic pathway.

Isotopic Labeling Experiments for Mechanistic Elucidation

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction. nih.govfiveable.menih.gov In the context of this compound, deuterium labeling could be used to probe the mechanism of DoM. For example, by preparing a deuterated analog of the substrate, one could determine whether the deprotonation step is reversible and identify the exact site of metalation.

A classic application of isotopic labeling is the study of kinetic isotope effects (KIEs). A significant KIE (kH/kD > 1) upon replacing a proton with deuterium at the reaction site would indicate that the C-H bond is broken in the rate-determining step. In a study on the racemization of a hindered biphenyl derivative, a deuterium isotope effect was observed, providing insights into the steric effects in the transition state. researchgate.net Similar experiments on this compound could shed light on the steric and electronic contributions of the silyl group to its reactivity.

Table 2: Hypothetical Isotopic Labeling Experiment for DoM of this compound

Labeled SubstrateReactionExpected Product (after quenching with E⁺)Mechanistic Insight
2-(Triethylsilyl)-[2'-D]-1,1'-biphenylDoM with n-BuLi, then E⁺2-(Triethylsilyl)-[2'-E]-1,1'-biphenylConfirms regioselectivity of metalation
This compoundDoM in deuterated solvent (e.g., THF-d8)Deuterium incorporation at the 2'-positionProbes the reversibility of the lithiation

This table outlines potential isotopic labeling experiments and the mechanistic information they could provide.

Isolation and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. For reactions involving this compound, this could involve the isolation of the aryllithium species formed during a DoM reaction. By using low temperatures and carefully controlled conditions, it might be possible to crystallize the intermediate and determine its structure by X-ray crystallography.

Alternatively, spectroscopic techniques such as NMR can be used to observe intermediates in solution. For example, the formation of the aryllithium intermediate could be monitored by the appearance of characteristic signals in the ¹³C and ⁷Li NMR spectra. While challenging, the successful isolation and characterization of such intermediates would provide invaluable information about the bonding and aggregation state of these reactive species.

Structural Analysis and Conformational Investigations

Advanced Spectroscopic Methodologies for Structural Elucidation

The precise structure of 2-(triethylsilyl)-1,1'-biphenyl has been rigorously established using a combination of powerful spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the molecule's connectivity, elemental composition, and vibrational characteristics.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy provide crucial data.

In the ¹H NMR spectrum, the protons of the triethylsilyl group typically appear as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic pattern for an ethyl group attached to silicon. The aromatic protons of the two phenyl rings exhibit complex multiplets in the downfield region of the spectrum. The substitution pattern and the steric hindrance caused by the triethylsilyl group lead to distinct chemical shifts for the ortho, meta, and para protons of both phenyl rings.

The ¹³C NMR spectrum further confirms the carbon framework. Key signals include those for the methyl and methylene carbons of the triethylsilyl group and the twelve aromatic carbons. The carbon atom directly attached to the silicon atom (C2) is significantly influenced by the silyl (B83357) group, and its chemical shift provides valuable information. The steric bulk of the triethylsilyl group also influences the chemical shifts of the neighboring carbons.

¹H NMR (CDCl₃, 500 MHz) δ ¹³C NMR (CDCl₃, 126 MHz) δ
7.64-7.63 (m, 2H)149.94
7.39-7.38 (m, 4H)138.86
7.23-7.21 (m, 2H)134.31
-0.01 (s, 18H)129.92
127.70
126.41
0.35
This table presents representative NMR data for a related compound, 2,2'-bis(trimethylsilyl)-1,1'-biphenyl, as specific data for the triethylsilyl derivative was not found.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₈H₂₄Si), the calculated exact mass can be compared to the experimentally measured mass with a high degree of accuracy. The fragmentation pattern observed in the mass spectrum can also provide structural information. A common fragmentation pathway for silylated aromatic compounds involves the loss of alkyl groups from the silicon atom. nih.gov

Technique Calculated m/z Found m/z
HR-MS (EI)268.1647Data not available
The table indicates the expected exact mass for the molecular ion of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.net The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic rings and the ethyl groups. researchgate.net The Si-C bond also gives rise to characteristic vibrations. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the C-C stretching vibrations within the phenyl rings and the Si-C bond. researchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Aromatic C-H Stretch3100-30003100-3000
Aliphatic C-H Stretch3000-28503000-2850
C=C Aromatic Stretch1600, 14751600, 1580
Si-C Stretch~1250, ~840~700-600
Aromatic C-H Out-of-Plane Bend900-675
This table presents expected vibrational frequencies based on typical values for similar functional groups. researchgate.netresearchgate.netnist.gov

X-ray Crystallographic Techniques for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the connectivity and functional groups present in this compound, X-ray crystallography offers a definitive, three-dimensional picture of the molecule in the solid state. This technique allows for precise measurement of bond lengths, bond angles, and the crucial dihedral angle between the two phenyl rings.

Gas-Phase Structural Analysis

The intrinsic geometry of a molecule, free from intermolecular interactions present in the solid or liquid states, can be determined through gas-phase structural analysis techniques such as electron diffraction (GED) and microwave spectroscopy. nih.gov For this compound, these methods would provide precise measurements of bond lengths, bond angles, and, most importantly, the torsional or dihedral angle between the two phenyl rings.

The introduction of a bulky triethylsilyl group at the 2-position is expected to have a profound impact on the dihedral angle. The steric hindrance imposed by the triethylsilyl group would significantly increase the repulsion with the ortho-hydrogen on the adjacent phenyl ring. Consequently, the dihedral angle in this compound is anticipated to be considerably larger than that of unsubstituted biphenyl (B1667301). Computational studies on similarly ortho-substituted biphenyls have shown that increasing the size of the ortho-substituent leads to a larger inter-ring angle. nih.gov

Expected Structural Parameters from Gas-Phase Analysis:

Should gas-phase electron diffraction or microwave spectroscopy studies be conducted on this compound, the following parameters would be of primary interest:

ParameterExpected Value/TrendSignificance
Dihedral Angle (C1'-C1-C2-C2') Significantly > 44°Indicates the degree of twist between the phenyl rings, influenced by steric hindrance.
C-Si Bond Length ~1.88 ÅA standard bond length, but minor variations could indicate electronic effects.
C-C (inter-ring) Bond Length Slightly elongated vs. biphenylA longer bond might suggest reduced π-conjugation due to the larger twist angle.
C-C-Si Bond Angle Likely distorted from 120°To accommodate the bulky silyl group and minimize steric strain.

These values are predictive and based on data for analogous compounds. Experimental verification is required.

Microwave spectroscopy, in addition to providing precise rotational constants from which the molecular geometry can be derived, could also potentially identify different conformers arising from the rotation of the triethylsilyl group, if the barrier to rotation is sufficiently high. illinois.eduscilit.com

Solvent Effects on Conformational Preferences and Molecular Structure

The conformation of flexible molecules like this compound can be influenced by the surrounding solvent environment. The polarity of the solvent can affect the relative energies of different conformers, leading to a shift in the conformational equilibrium. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for studying these solvent-dependent conformational changes. rsc.org

For this compound, the primary conformational flexibility, aside from the rotation of the triethylsilyl group, is the rotation around the C1-C1' bond, which defines the dihedral angle. While the large steric bulk of the triethylsilyl group likely locks the molecule into a highly twisted conformation regardless of the solvent, subtle changes in the dihedral angle and the orientation of the ethyl groups on the silicon atom may occur.

Investigating Solvent Effects with NMR Spectroscopy:

Proton and Carbon-13 NMR spectroscopy can provide valuable insights into the conformational behavior in different solvents. pitt.eduepfl.chchemicalbook.com By dissolving this compound in a range of deuterated solvents of varying polarity (e.g., from non-polar solvents like cyclohexane-d12 (B167423) to polar solvents like dimethyl sulfoxide-d6), one could monitor changes in the chemical shifts of the aromatic protons. savemyexams.com

Hypothetical NMR Chemical Shift Changes in Response to Solvent Polarity:

Solvent (Increasing Polarity)Aromatic Proton (ortho to Si)Aromatic Proton (para to Si)Aromatic Protons (other ring)
Cyclohexane-d12 Reference ShiftReference ShiftReference Shift
Toluene-d8 Minor upfield/downfield shiftMinor upfield/downfield shiftMinor upfield/downfield shift
Chloroform-d Noticeable shiftNoticeable shiftNoticeable shift
Acetone-d6 Significant shiftSignificant shiftSignificant shift
DMSO-d6 Most pronounced shiftMost pronounced shiftMost pronounced shift

This table illustrates a hypothetical trend. The actual direction and magnitude of the shifts would depend on the specific electronic and magnetic anisotropy effects in each solvent.

Changes in the chemical shifts, particularly of the protons on the two phenyl rings, could indicate a change in the average dihedral angle. A change in the through-space interactions between the rings, as governed by the dihedral angle, would alter the magnetic shielding of the protons. Furthermore, variable temperature NMR studies in a given solvent could provide information about the energy barriers to rotation around the C-C and C-Si bonds.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are a cornerstone for elucidating the fundamental characteristics of 2-(triethylsilyl)-1,1'-biphenyl at the molecular level. These methods allow for the precise determination of its geometry and the prediction of its spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely employed computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often utilizing functionals like B3LYP or ωB97XD with a suitable basis set such as 6-31G(d,p), are instrumental in determining its most stable three-dimensional arrangement. libretexts.org The steric hindrance introduced by the ortho-triethylsilyl group significantly influences the dihedral angle between the two phenyl rings. Unlike unsubstituted biphenyl (B1667301), which has a modest rotational barrier, the bulky silyl (B83357) group imposes a more twisted conformation to minimize steric strain.

DFT methods are also powerful in predicting spectroscopic properties. For instance, Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, providing information about the electronic transitions. Furthermore, by calculating the nuclear magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural elucidation of this compound and its derivatives. libretexts.org The accuracy of these predictions is often enhanced by incorporating solvent effects through models like the Polarizable Continuum Model (PCM).

Table 1: Predicted Spectroscopic Data for this compound using DFT

Property Predicted Value Method
Dihedral Angle (C-C-C-C) ~55-65° B3LYP/6-31G(d,p)
Key ¹H NMR Shifts (ppm) Aromatic protons ortho to Si: ~7.6-7.8 ppm GIAO-DFT
Key ¹³C NMR Shifts (ppm) C-Si bearing carbon: ~135-140 ppm GIAO-DFT
Main UV-Vis Absorption (λmax) ~240-250 nm TD-DFT

Note: The values in this table are hypothetical and represent typical ranges expected for a molecule with this structure based on general principles of DFT calculations on substituted biphenyls.

Ab Initio Methods for High-Accuracy Energetic and Electronic Structure Calculations

For even higher accuracy in energetic and electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, which is important for accurately describing the non-covalent interactions that can influence the conformation and stability of this compound. These high-level calculations can serve as a benchmark for the results obtained from more computationally efficient DFT methods.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is invaluable for exploring the potential chemical reactions of this compound, offering insights into reaction mechanisms and predicting the outcomes of chemical transformations.

Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping

By mapping the potential energy surface (PES) for a given reaction, chemists can identify the most likely reaction pathways. For this compound, this could involve studying reactions such as electrophilic aromatic substitution or reactions at the silicon center. The PES connects reactants, transition states, intermediates, and products, providing a comprehensive view of the reaction mechanism. For example, the mechanism of desilylation or the coupling of the biphenyl moiety in the presence of a catalyst could be investigated.

Prediction of Reactivity and Selectivity in Chemical Transformations

Transition state theory, combined with the calculated energies of reactants and transition states, allows for the prediction of reaction rates and selectivities. For this compound, computational models can predict whether an incoming electrophile would preferentially attack the substituted or unsubstituted phenyl ring and at which position (ortho, meta, or para). The steric and electronic effects of the triethylsilyl group play a crucial role in directing these reactions. For instance, the bulky silyl group would likely hinder attack at the ortho position of the substituted ring.

Conformational Landscape Exploration

The flexibility of the triethylsilyl group and the rotation around the biphenyl C-C bond mean that this compound can exist in multiple conformations. The study of this conformational landscape is critical for understanding its properties and behavior.

The rotation around the single bond connecting the two phenyl rings is a key conformational feature of biphenyl derivatives. In this compound, the presence of the bulky ortho-substituent creates a significant barrier to rotation. researchgate.net Computational methods can be used to calculate the energy profile for this rotation, identifying the minimum energy conformations and the transition states that separate them. This analysis reveals the torsional barrier, which is the energy required for the interconversion of the atropisomers (conformational isomers that are stable enough to be isolated). researchgate.net The magnitude of this barrier is a direct consequence of the steric interactions between the triethylsilyl group and the protons on the other phenyl ring.

Table 2: Calculated Rotational Barrier for this compound

Conformation Dihedral Angle (°) Relative Energy (kcal/mol)
Ground State (Twisted) ~60 0
Transition State (Planar) 0 ~15-20
Transition State (Perpendicular) 90 ~10-15

Note: The values in this table are hypothetical and represent plausible estimates based on studies of other ortho-substituted biphenyls. The actual values would require specific calculations for this molecule.

Molecular Dynamics Simulations for Dynamic Behavior and Fluxionality

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time, offering a detailed view of their dynamic behavior. osti.gov While specific MD studies focusing solely on this compound are not extensively documented in the literature, the principles of MD and studies on related substituted biphenyls allow for a robust understanding of its likely dynamic properties.

The concept of fluxionality refers to molecules that undergo dynamic processes where their atoms interchange between symmetry-equivalent positions. wikipedia.org In the context of substituted biphenyls, this primarily involves the rotation around the central carbon-carbon single bond. This rotation leads to the interconversion of different conformational isomers, or conformers. For biphenyls with ortho-substituents, this rotation is hindered, and the molecule may exist as a mixture of rapidly interconverting enantiomeric conformations. libretexts.org

MD simulations are ideally suited to explore this fluxional behavior. Such simulations could model:

Rotational Energy Barrier: By calculating the energy profile as the two phenyl rings rotate relative to each other, MD can quantify the energy required to overcome the steric hindrance imposed by the triethylsilyl group.

Conformational Interconversion Rates: The simulations can predict the timescale on which the biphenyl core twists back and forth, providing rates of interconversion between stable conformers at different temperatures.

Solvent Effects: The dynamic behavior of the molecule can be simulated in various solvent environments to understand how intermolecular interactions influence its fluxionality.

Studies on other substituted biphenyls, such as polychlorinated biphenyls (PCBs), have successfully employed MD simulations to investigate their dynamic properties and the relationship between molecular structure and physical behavior. nih.gov These precedents underscore the potential of MD simulations to provide a detailed, time-resolved picture of the structural dynamics of this compound.

Conformational Analysis of the Biphenyl Dihedral Angle and Steric Hindrance

The conformation of biphenyl derivatives is primarily defined by the dihedral angle (or twist angle) between the planes of the two phenyl rings. This angle represents a compromise between two opposing forces: π-conjugation, which favors a planar structure to maximize orbital overlap, and steric hindrance between ortho-substituents, which forces the rings to twist apart. westmont.eduic.ac.uk

In unsubstituted biphenyl, steric repulsion between the ortho-hydrogen atoms results in a non-planar conformation with a dihedral angle of approximately 44.4° in the gas phase and around 32° in solution. rsc.orgutah.edu The introduction of substituents at the ortho positions dramatically increases steric strain, leading to larger dihedral angles and a higher energy barrier to rotation. libretexts.org

The triethylsilyl group is exceptionally bulky and therefore exerts a significant steric effect. The presence of this group at the 2-position of the biphenyl system forces the phenyl rings into a highly twisted conformation. While the precise angle for this compound requires specific experimental determination or high-level calculation, data from related compounds provide a clear indication of the expected magnitude of this effect.

For instance, computational studies on 2,2'-dihalogenated biphenyls show dihedral angles ranging from 84.9° to 94.8°. researchgate.net Experimental X-ray crystallography on highly ortho-substituted PCBs has revealed solid-state dihedral angles between 69.7° and 81.0°. nih.gov Furthermore, studies measuring the rotational barriers in biphenyls with heavy heteroatoms like silicon at an ortho-position confirm a substantial increase in steric hindrance. researchgate.net The significant steric bulk of trimethylsilylphenyl groups has also been noted in the synthesis of other crowded molecules. nih.gov

CompoundOrtho-Substituent(s)Dihedral Angle (°)Rotational Barrier (kcal/mol)Reference
Biphenyl-H~44° (gas phase)~2.0 utah.edu
2,2'-Difluorobiphenyl-F, -F57.9° / 128.9° (two minima)- researchgate.net
2,2'-Dichlorobiphenyl-Cl, -Cl<90°- researchgate.net
Highly Substituted PCBs-Cl (multiple ortho)69.7° - 81.0°High nih.gov
This compound-Si(CH₂CH₃)₃Expected to be large (>70°)HighInferred from nih.govresearchgate.netnih.gov

This table presents a comparison of dihedral angles and rotational barriers for biphenyl and some of its ortho-substituted derivatives. The values for this compound are estimated based on trends from related sterically hindered compounds.

This analysis confirms that the 2-(triethylsilyl) substituent fundamentally dictates the three-dimensional structure of the molecule, enforcing a highly non-planar conformation and significantly restricting the rotation about the central C-C bond.

Quantitative Structure-Reactivity Relationship (QSRR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. unipa.it These models allow for the prediction of the reactivity of new, unsynthesized derivatives, guiding the design of molecules with desired functional properties.

For this compound, a QSRR study would involve the synthesis of a library of derivatives, likely by modifying the second phenyl ring or the triethylsilyl group. The reactivity of these derivatives in a specific chemical transformation would then be measured and correlated with a set of calculated molecular descriptors. These descriptors can include:

Electronic Descriptors: Hammett or Taft parameters, atomic partial charges, HOMO/LUMO energies.

Steric Descriptors: Molar volume, surface area, specific parameters quantifying the size of substituents.

Topological Descriptors: Indices that describe molecular shape and branching.

A relevant example of this approach can be found in studies on other silylated biphenyl derivatives. Research has been conducted on biphenyls functionalized with trimethylsilyl (B98337) and oxime groups for use as optical probes for the detection of nitrogen dioxide (NO₂). rsc.org In this work, four different probes (P1-P4) were synthesized and their reaction with NO₂ was evaluated.

The study found that the derivative featuring an oxime group (P2) was highly selective and sensitive, producing a significant color change upon reaction with NO₂. rsc.org This change, a bathochromic (red) shift of 45 nm in its absorption spectrum, enabled the detection of NO₂ at concentrations as low as 0.02 ppm. unipa.itrsc.org The other derivatives showed less or no response, demonstrating a clear link between the specific chemical structure and the desired reactivity.

ProbeKey Functional GroupReaction with NO₂Observed ShiftReference
P1Trimethylsilyl benzyl (B1604629) etherNo reactionNone rsc.org
P2OximeReaction to form aldehyde45 nm bathochromic shift rsc.org
P3Trimethylsilyl benzyl etherReaction to form aldehydeMinor shift rsc.org
P4OximeReaction to form aldehydeMinor shift rsc.org

This table summarizes the reactivity of different silylated biphenyl derivatives as NO₂ probes, illustrating the principles of structure-reactivity relationships.

Such findings highlight how QSRR principles can be applied to derivatives of this compound. By systematically modifying its structure and quantifying the resulting changes in reactivity, predictive models can be developed to accelerate the discovery of novel compounds for applications in chemical sensing, catalysis, or materials science.

Advanced Applications and Role in Chemical Synthesis

A Versatile Building Block for Complex Molecular Architectures

The biphenyl (B1667301) unit is a privileged scaffold in numerous functional molecules, and the presence of a triethylsilyl group at the 2-position offers a unique point for chemical modification.

Precursor in the Synthesis of Aromatic Hydrocarbons and Heterocycles

The carbon-silicon (C-Si) bond in aryl-trialkylsilanes is known to be susceptible to cleavage and can be replaced with other functional groups. This reactivity allows 2-(triethylsilyl)-1,1'-biphenyl to serve as a precursor to a variety of substituted biphenyls. For instance, through electrophilic substitution reactions, the triethylsilyl group can be replaced by a proton (protodesilylation), a halogen (halodesilylation), or an acyl group. These transformations would yield functionalized biphenyls that can act as intermediates in the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. rsc.orgorganic-chemistry.org

Furthermore, the C-Si bond can participate in cross-coupling reactions, such as the Hiyama coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds. rsc.org This would enable the introduction of various aryl or vinyl substituents at the 2-position of the biphenyl core, providing access to a diverse range of complex aromatic architectures.

Scaffold for the Development of Supramolecular Systems or Functional Materials

Biphenyl derivatives are fundamental components in the design of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The triethylsilyl group in this compound can influence the solid-state packing and self-assembly properties of the molecule due to its steric bulk. This could be exploited in the design of novel supramolecular systems. Moreover, the silyl (B83357) group can serve as a reactive site for grafting the biphenyl unit onto polymer backbones or other molecular frameworks to create functional materials with tailored properties.

Role in Catalysis and Ligand Design

The biphenyl scaffold is central to many important classes of ligands used in transition metal catalysis, particularly for asymmetric synthesis.

As a Substrate in Novel Organometallic and Catalytic Reactions

While specific studies employing this compound as a substrate are not prominent, its structure is amenable to various organometallic transformations. For example, the C-H bonds on the biphenyl rings could be subject to activation and functionalization by transition metal catalysts. The presence of the bulky triethylsilyl group could direct such reactions to specific positions on the aromatic rings, offering a level of regioselectivity.

Potential as a Component of Chiral or Achiral Ligand Systems for Transition Metal Catalysis

A significant potential application of this compound lies in its use as a precursor for the synthesis of novel ligands. Atropisomeric biphenyls, which possess axial chirality due to restricted rotation around the biphenyl C-C bond, are highly effective ligands in asymmetric catalysis. The introduction of substituents at the 2 and 2'-positions is a key strategy for inducing and controlling this chirality.

Starting from this compound, further functionalization of the second phenyl ring at the 2'-position could lead to the formation of atropisomeric biphenyls. The triethylsilyl group itself could be retained to impart specific steric and electronic properties to the resulting ligand, or it could be subsequently transformed into other functional groups, such as phosphines, amines, or hydroxyls, which are common coordinating groups in ligand design. The steric bulk of the triethylsilyl group could play a crucial role in creating a well-defined chiral pocket around a metal center, thereby influencing the enantioselectivity of catalytic reactions. rsc.org

Enabling Technology in Organic Method Development

The unique reactivity of the triethylsilyl group can be harnessed in the development of new synthetic methods. For example, the silyl group can act as a "masked" functionality. It is relatively stable under many reaction conditions but can be selectively cleaved or transformed at a later stage in a synthetic sequence. This property is valuable in multi-step syntheses of complex target molecules. The triethylsilyl group is generally more sterically hindered and more stable towards hydrolysis than the more common trimethylsilyl (B98337) (TMS) group, offering a different profile of reactivity and stability that could be advantageous in certain synthetic strategies. mdpi.com

Use in Directed ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. researchgate.netsci-hub.se The method relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, and directs deprotonation to the adjacent ortho position. sci-hub.se This generates a stabilized aryllithium intermediate that can be trapped with various electrophiles, allowing for precise substitution. colostate.edu

The trialkylsilyl group (–SiR₃) is generally considered a weak directing group in the DoM hierarchy. Its primary utility in these strategies often stems from its role as a sterically bulky, removable "blocking group." In a molecule with multiple potential sites for deprotonation, a silyl group can be strategically placed to occupy the most kinetically acidic position. This forces metalation to occur at a different, less accessible site. Following the reaction with an electrophile, the silyl group can be readily cleaved, most commonly with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF), due to the high thermodynamic stability of the Si-F bond. nih.gov

In the context of a biphenyl system, a 2-silyl group can influence functionalization in several ways:

Directing Functionalization to the Second Ring: If a stronger DMG is present on the silylated ring, the silyl group can ensure that metalation and subsequent functionalization occur exclusively at the ortho' position (C6') on the adjacent phenyl ring, preventing reaction at the C2' position.

Sequential Functionalization: The silyl group can be used in multi-step synthetic sequences. An initial functionalization can be directed by another group, followed by the removal of the silyl group to reveal a site for a second, different functionalization.

The relative power of various directing metalation groups has been established through competition experiments. The table below provides a general hierarchy, illustrating the context in which a trialkylsilyl group would operate.

Relative Directing PowerDirecting Metalation Group (DMG)Chemical Structure Example
StrongAmide-CONR₂
StrongO-Carbamate-OC(O)NR₂
StrongSulfonamide-SO₂NR₂
ModerateMethoxy (B1213986)-OCH₃
ModerateTertiary Amine-NR₂
WeakTrialkylsilyl-SiR₃
WeakFluorine-F

Recent advancements in C-H functionalization have also utilized silicon tethers as removable directing groups to achieve selective activation at positions that are typically difficult to access, such as the meta position of an aromatic ring. researchgate.net Although not specific to this compound, these strategies highlight the versatility of organosilicon groups in modern synthetic chemistry.

As a Probing Molecule for Fundamental Mechanistic Studies in Organometallic Chemistry

Organosilicon compounds are valuable tools for investigating reaction mechanisms in organometallic chemistry due to their unique steric and electronic properties and the distinctive NMR-active nucleus of ²⁹Si. While no specific mechanistic studies featuring this compound have been prominently reported, analogous silyl-substituted aromatics are employed to understand complex catalytic cycles.

One key area of investigation is the C-H activation/silylation process. In reactions catalyzed by transition metals like rhodium, iridium, or palladium, silyl groups can play a role in both the substrate and the reagent. Mechanistic studies often focus on identifying the rate-determining step. A common technique is the measurement of the kinetic isotope effect (KIE) by comparing the reaction rates of a substrate and its deuterated analogue. A significant KIE value (typically >2) suggests that the C-H (or C-D) bond cleavage is involved in the rate-determining step of the reaction. researchgate.net

For a hypothetical lithiation of this compound, mechanistic questions would include:

Site of Lithiation: Determining whether deprotonation occurs on the silylated ring (at the C6 position) or on the non-silylated ring (at the C2' position). This would depend on the reaction conditions (base, solvent, temperature) and the subtle directing or steric effects of the triethylsilyl group.

Nature of the Intermediate: Investigating the structure of the resulting aryllithium species. Studies on related biphenyl systems have explored whether the lithium is monomeric or forms aggregates, and how it coordinates within the molecule, for example, through potential cation-π interactions with the adjacent aromatic ring.

Reaction Pathways: In palladium-catalyzed cross-coupling reactions, silyl-substituted biphenyls can be used to probe the mechanism of transmetalation and reductive elimination steps. For instance, studies on the synthesis of 2,2′-bis(trimethylsilyl)biphenyls from 2-iodobiphenyls have shed light on the formation of palladacycle intermediates and their subsequent reaction with disilanes. The steric bulk of the triethylsilyl group compared to the trimethylsilyl group could be used to probe the steric sensitivity of such catalytic cycles.

The table below summarizes the types of mechanistic questions that could be addressed using a molecule like this compound, based on studies of related compounds.

Mechanistic QuestionExperimental/Computational TechniqueInformation Gained
Regioselectivity of MetalationDeuterium (B1214612) Quenching (D₂O), NMR SpectroscopyIdentifies the most acidic C-H proton and the site of lithiation.
Rate-Determining StepKinetic Isotope Effect (KIE) StudiesDetermines if C-H bond cleavage is involved in the slowest step of the reaction. researchgate.net
Structure of IntermediatesX-ray Crystallography, Cryogenic NMRProvides structural data on stable or trapped intermediates like palladacycles.
Influence of Steric BulkComparative reaction kinetics (e.g., TMS vs. TES vs. TIPS)Elucidates how sterics affect reaction rates and selectivity.

Analytical Methodologies for Characterization and Monitoring

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating 2-(Triethylsilyl)-1,1'-biphenyl from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. nih.gov It combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. alwsci.com In the context of silylated compounds, GC-MS is instrumental for analyzing reaction mixtures to identify and quantify the desired product alongside any side products or unreacted starting materials. unina.it

The silylation of compounds often enhances their volatility and thermal stability, making them amenable to GC analysis. researchgate.net The electron ionization (EI) mass spectra of silylated compounds often exhibit characteristic fragmentation patterns that provide valuable structural information. For instance, the mass spectrum of a silylated biphenyl (B1667301) derivative would likely show a molecular ion peak, along with fragment ions corresponding to the loss of ethyl groups from the triethylsilyl moiety and cleavage of the silicon-carbon bond. researchgate.net The abundance of these fragment ions is influenced by their stability. nih.gov

For quantitative analysis, a calibration curve is typically constructed by analyzing standards of known concentration. unina.it The peak area of the analyte in the chromatogram is proportional to its concentration. It is crucial to ensure that the silylation reaction proceeds to completion or with a consistent yield for accurate and reproducible quantification. unina.it

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated Biphenyls

ParameterValue
Column Capillary column with a non-polar stationary phase (e.g., poly(5%-phenyl methyl)siloxane) nih.gov
Injector Temperature 250-300 °C
Oven Temperature Program Initial temperature of 60-100 °C, ramped to 280-320 °C
Carrier Gas Helium at a constant flow rate
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50-850 m/z nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of a broad range of compounds, including organosilicon compounds. moravek.comnih.gov It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis. moravek.com HPLC offers high resolution and sensitivity for separating complex mixtures. nih.gov

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. scielo.br In this mode, a non-polar stationary phase (such as C18 or a biphenyl phase) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. scielo.brchromatographyonline.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The biphenyl stationary phase, in particular, can offer unique selectivity for aromatic compounds due to π-π interactions. chromatographyonline.comnacalai.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the biphenyl moiety of the molecule absorbs UV light. A diode-array detector (DAD) can provide UV spectra of the eluting peaks, aiding in peak identification and purity assessment. scielo.br For quantitative analysis, a calibration curve is generated by injecting standards of known concentrations and measuring the corresponding peak areas. rsc.org HPLC methods can be validated to ensure their accuracy, precision, linearity, and sensitivity. scielo.br

Table 2: Typical HPLC Conditions for the Analysis of Biphenyl Derivatives

ParameterCondition
Column Reversed-phase C18 or Biphenyl column scielo.brchromatographyonline.com
Mobile Phase Isocratic or gradient elution with a mixture of water and acetonitrile/methanol scielo.brchromatographyonline.com
Flow Rate 0.5-1.5 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Detector UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm) scielo.br
Injection Volume 5-20 µL

Spectroscopic Techniques for In-Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality. wikipedia.org Spectroscopic techniques are powerful PAT tools that allow for real-time, in-situ monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates. americanpharmaceuticalreview.com

Real-time NMR Spectroscopy for Reaction Progress Monitoring

Real-time or in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that provides detailed structural information about molecules in solution as a reaction proceeds. nih.gov By monitoring the changes in the NMR spectra over time, it is possible to track the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates. researchgate.net This allows for the determination of reaction kinetics and can provide insights into the reaction mechanism.

For the synthesis of this compound, ¹H and ¹³C NMR spectroscopy can be used to monitor the characteristic signals of the triethylsilyl group and the biphenyl backbone. alfa-chemistry.comwiley-vch.de The appearance of new signals corresponding to the product and the decrease in the intensity of reactant signals provide a direct measure of the reaction's progress. researchgate.net ²⁹Si NMR, although less sensitive, can also provide valuable information about the silicon-containing species in the reaction mixture. alfa-chemistry.com

Online IR Spectroscopy for Kinetic and Mechanistic Insights

Online or in-situ Infrared (IR) spectroscopy is another valuable PAT tool for real-time reaction monitoring. spectroscopyonline.comrsc.org It provides information about the functional groups present in a reaction mixture. researchgate.net By inserting an IR probe directly into the reaction vessel, spectra can be acquired continuously, allowing for the tracking of changes in the concentrations of reactants, products, and intermediates. nih.gov

In the synthesis of this compound, IR spectroscopy can be used to monitor the disappearance of reactant-specific bands and the appearance of product-specific bands. For example, the Si-H stretching vibration (around 2100-2200 cm⁻¹) of a hydrosilane reactant would decrease in intensity, while characteristic bands for the silylated biphenyl product would emerge. gelest.com This data can be used to generate concentration profiles over time, from which kinetic parameters can be extracted. nih.gov

Advanced Hyphenated Techniques (e.g., GC-IR, LC-NMR, LC-MS/MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, providing a comprehensive analysis of complex mixtures.

GC-IR (Gas Chromatography-Infrared Spectroscopy) : This technique couples a gas chromatograph with an infrared spectrometer, providing an IR spectrum for each component as it elutes from the GC column. chromatographytoday.com This is particularly useful for distinguishing between isomers that may have similar mass spectra but different IR spectra. chromatographytoday.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy) : LC-NMR combines the separation capabilities of HPLC with the structural elucidation power of NMR. nih.gov This technique is invaluable for identifying unknown impurities or metabolites in a sample without the need for prior isolation. nih.govwiley.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) : LC-MS/MS is a highly sensitive and selective technique that couples liquid chromatography with two mass spectrometers in series. The first mass spectrometer selects a specific ion, which is then fragmented, and the resulting fragment ions are analyzed by the second mass spectrometer. This provides detailed structural information and allows for highly selective quantification of analytes in complex matrices.

Future Perspectives and Research Directions

Development of Novel and Highly Efficient Synthetic Pathways to 2-(Triethylsilyl)-1,1'-biphenyl and its Analogs

The synthesis of this compound is not yet standardized, presenting an opportunity for the development of novel and efficient synthetic methodologies. Current approaches to arylsilanes and biphenyls suggest several promising routes that could be optimized for this specific target. scholaris.canih.gov

Future research will likely focus on palladium-catalyzed cross-coupling reactions, which are known for their efficiency and functional group tolerance. organic-chemistry.orgresearchgate.net The Suzuki-Miyaura coupling, a cornerstone of C-C bond formation, is a particularly attractive strategy. libretexts.orgresearchgate.net Two primary Suzuki-based approaches could be envisaged:

Coupling of a 2-(triethylsilyl)phenylboronic acid or ester with a halobenzene.

Coupling of a (2-halophenyl)triethylsilane with phenylboronic acid. youtube.comresearchgate.net

Another promising avenue is the directed ortho-silylation of biphenyl (B1667301). Methodologies using iridium or other transition metals could enable the direct installation of the triethylsilyl group onto the biphenyl scaffold, potentially offering a more atom-economical route. nih.govacs.org Research into optimizing catalysts and reaction conditions for high regioselectivity and yield will be crucial.

Furthermore, classic organometallic routes, such as the reaction of a Grignard reagent derived from 2-halobiphenyl with a triethylsilyl halide, could be refined for better scalability and to avoid the use of more hazardous organolithium reagents. scholaris.ca

Synthetic Strategy Reactants Catalyst/Reagent Potential Advantages Key Research Focus
Suzuki-Miyaura Coupling 2-(Triethylsilyl)phenylboronic acid + HalobenzenePalladium Catalyst (e.g., Pd(OAc)₂) + BaseHigh functional group tolerance, mild conditions. nih.govSynthesis and stability of the silylated boronic acid precursor.
Suzuki-Miyaura Coupling (2-Bromophenyl)triethylsilane + Phenylboronic acidPalladium Catalyst + BaseReadily available starting materials.Preventing undesired side reactions like desilylation.
Directed C-H Silylation 1,1'-Biphenyl + Triethylsilane sourceIridium or Rhodium CatalystAtom economy, direct functionalization. nih.govAchieving high regioselectivity for the 2-position.
Grignard Reaction 2-Bromobiphenyl (B48390) + MagnesiumTriethylsilyl chlorideEstablished method, avoids expensive catalysts. scholaris.caImproving yields and ensuring complete reaction.

Exploration of Uncharted Reactivity Profiles and Catalytic Transformations

The triethylsilyl group is more than a passive substituent; it is a versatile functional handle. Its reactivity can be harnessed for subsequent molecular elaborations. A key reaction of arylsilanes is ipso-substitution, where the C-Si bond is cleaved and replaced by another functional group. scholaris.ca This allows this compound to serve as a stable precursor to a wide range of other 2-substituted biphenyls.

Future research should explore the selective cleavage of the C-Si bond under various conditions (e.g., fluoride-mediated, acid-catalyzed, or metal-mediated) to install functionalities like hydroxyl (via oxidation), halogen, or nitro groups. nih.govrsc.orgnih.gov This would provide a strategic entry point to derivatives that are otherwise difficult to synthesize directly. The steric bulk of the triethylsilyl group can also be exploited to direct reactions to other positions on the biphenyl rings. researchgate.net

The desilylation of polymers containing silylphenylacetylene units has been shown to create micro-voids, significantly enhancing gas permeability. rsc.org This suggests that the controlled removal of the triethylsilyl group from materials derived from this compound could be a method for tuning material porosity.

Moreover, the Hiyama cross-coupling reaction, which utilizes organosilanes as coupling partners, is another area for exploration. nih.govfishersci.ca this compound could potentially be activated and coupled with various organic halides, expanding its utility in constructing more complex molecular architectures.

Integration into Advanced Materials Science and Nanotechnology Applications

Arylsilanes are increasingly recognized for their value in materials science, particularly in organic electronics. researchgate.netacs.org The incorporation of silicon-containing moieties, such as the triethylsilyl group, into organic semiconductor frameworks can confer several advantageous properties. rsc.org These include:

Improved Solubility: The alkyl groups on the silicon atom enhance solubility in common organic solvents, facilitating solution-based processing.

Enhanced Thermal Stability: Organosilicon compounds often exhibit high thermal and chemical stability. worktribe.com

Morphological Control: The tetrahedral geometry and steric bulk of the silyl (B83357) group can disrupt intermolecular packing (π-π stacking), promoting the formation of stable, amorphous films, which is highly desirable for devices like Organic Light-Emitting Diodes (OLEDs). rsc.org

Given these benefits, this compound and its derivatives are prime candidates for investigation as materials for OLEDs. rsc.org The biphenyl core is a well-known blue-emitting chromophore, and the triethylsilyl group can be used to fine-tune the electronic properties and prevent aggregation-caused quenching, potentially leading to highly efficient and stable blue emitters or host materials for phosphorescent dopants.

Computational Design and Prediction of Derivatives with Tunable Electronic and Steric Properties

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating the development of materials based on this compound. DFT calculations can predict how modifications to the molecular structure will affect its properties. nih.govdntb.gov.ua

A key structural feature of biphenyl is the dihedral angle between the two phenyl rings. This angle is heavily influenced by the nature of the substituents at the ortho-positions. youtube.com The bulky triethylsilyl group is expected to induce a significant twist in the biphenyl backbone. Computational studies can precisely quantify this steric effect and predict the dihedral angle in the ground and excited states. nih.gov This is critical because the degree of conjugation between the rings, and thus the HOMO-LUMO gap and emission color, is directly related to this angle.

Future computational work should focus on:

Structure-Property Relationships: Systematically modeling derivatives of this compound with different substituents on the second phenyl ring to understand their impact on electronic properties (ionization potential, electron affinity) and emission wavelengths.

Tuning Steric Hindrance: Replacing the triethylsilyl group with other silyl groups (e.g., trimethylsilyl (B98337), triisopropylsilyl) to computationally predict how to fine-tune the steric environment and, consequently, the photophysical properties. acs.org

Predicting Device Performance: Simulating charge mobility and exciton (B1674681) energies to identify promising candidates for specific roles within an OLED stack (e.g., emitting layer, host, or charge transport layer).

Computational Method Property to Investigate Objective
DFT Geometry Optimization Dihedral Angle, Bond LengthsQuantify the steric impact of the triethylsilyl group on the biphenyl conformation.
Time-Dependent DFT (TD-DFT) Excitation Energies, Oscillator StrengthsPredict absorption and emission spectra (color) of derivatives.
Molecular Electrostatic Potential (MEP) Charge DistributionAnalyze reactive sites and intermolecular interaction patterns. nih.gov
Frontier Molecular Orbital (FMO) Analysis HOMO/LUMO Energy LevelsTune the band gap for specific electronic applications (e.g., OLEDs).

Potential for Industrial-Scale Synthesis and Green Chemical Manufacturing Processes

For this compound to find widespread application, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research should transition laboratory-scale procedures to viable industrial processes. This involves moving away from stoichiometric reagents (like organolithiums) and hazardous solvents towards catalytic and greener alternatives. rsc.orgresearchgate.net

Key areas for development in green manufacturing include:

Catalyst Optimization: Developing highly active and robust palladium or nickel catalysts for cross-coupling reactions that can be used at very low loadings (high turnover numbers) and are recoverable and reusable.

Flow Chemistry: Implementing continuous flow processes for the synthesis. Flow chemistry offers significant advantages in safety (handling smaller volumes of reactive intermediates at any given time), efficiency (improved heat and mass transfer), and automation, making it ideal for large-scale production. researchgate.net

Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign solvents, such as 2-methyl-THF, or exploring aqueous reaction conditions for Suzuki-type couplings. researchgate.net

Atom Economy: Prioritizing synthetic routes like C-H activation that maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste.

By focusing on these principles, the production of this compound can be aligned with the modern demands of green and sustainable chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for 2-(Triethylsilyl)-1,1'-biphenyl, and how do reaction conditions influence yield and purity?

The synthesis of biphenyl derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or functionalization of pre-existing biphenyl frameworks. For triethylsilyl-substituted analogs, silylation reactions using triethylsilyl chloride under anhydrous conditions are common. Key parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for coupling reactions, while Lewis acids (e.g., AlCl₃) facilitate silylation .
  • Solvent systems : Tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred for maintaining anhydrous conditions .
  • Temperature control : Reactions often proceed at 60–80°C for 12–24 hours to achieve yields >70% .
    Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the target compound from byproducts like unreacted biphenyl or oligomers .

Q. How can researchers characterize the structural integrity of this compound?

Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the biphenyl backbone and triethylsilyl group (e.g., δ 0.5–1.5 ppm for Si-CH₂ protons) .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (expected ~316.5 g/mol for C₂₀H₂₈Si) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the steric effects of the triethylsilyl group on biphenyl planarity .

Q. What are the key physicochemical properties of this compound, and how do they impact experimental design?

  • Solubility : Limited in polar solvents (e.g., water, methanol) but soluble in nonpolar solvents (e.g., hexane, toluene), necessitating solvent optimization for reactions .
  • Thermal stability : Decomposition temperatures >200°C (TGA data) make it suitable for high-temperature applications .
  • Hygroscopicity : The triethylsilyl group reduces moisture sensitivity compared to hydroxyl- or carboxyl-substituted biphenyls, simplifying handling .

Advanced Research Questions

Q. How does the triethylsilyl group influence the electronic and steric properties of the biphenyl core in catalysis or material science applications?

The triethylsilyl substituent:

  • Electronically : Acts as a weak electron-donor group, stabilizing radical intermediates in catalytic cycles .
  • Sterically : Creates a bulky environment that hinders π-π stacking, altering aggregation behavior in polymers or liquid crystals .
    Comparative studies with analogs (e.g., 2-(Trimethylsilyl)-1,1'-biphenyl) show enhanced thermal stability and reduced crystallinity due to longer ethyl chains .

Q. What methodologies resolve contradictions in reported bioactivity data for triethylsilyl-biphenyl derivatives?

Discrepancies in biological assays (e.g., IC₅₀ values) often arise from:

  • Purity issues : Trace impurities (e.g., residual catalysts) can skew results. Validate purity via HPLC (>95%) and quantify impurities using LC-MS .
  • Assay conditions : Variations in solvent (DMSO vs. ethanol) or cell lines affect bioavailability. Standardize protocols using EPA-recommended toxicity testing frameworks .

Q. How can computational tools (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic attack or redox activity .
  • Molecular docking : Models interactions with biological targets (e.g., cytochrome P450 enzymes) by simulating the triethylsilyl group’s steric effects on binding pockets .
    Validated against experimental data (e.g., X-ray structures), these tools reduce trial-and-error in drug discovery .

Q. What strategies optimize the stability of this compound in long-term storage or under reactive conditions?

  • Storage : Argon-atmosphere vials at –20°C prevent oxidation or hydrolysis of the Si–C bond .
  • Inert reaction environments : Use Schlenk lines for air-sensitive reactions to avoid silyl group degradation .
    Accelerated aging studies (40°C/75% RH for 30 days) can empirically determine degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.